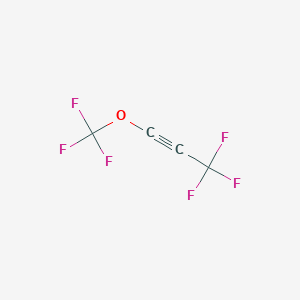
1,1,3-Tribromo-3-iodopropan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Tribromo-3-iodopropan-2-ol is a halogenated organic compound with the molecular formula C3H4Br3IO It is characterized by the presence of three bromine atoms and one iodine atom attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3-Tribromo-3-iodopropan-2-ol typically involves the halogenation of propan-2-ol. One common method is the sequential bromination and iodination of propan-2-ol. The reaction conditions often include the use of bromine and iodine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective substitution of hydrogen atoms with halogen atoms.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,1,3-Tribromo-3-iodopropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield alcohols, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
1,1,3-Tribromo-3-iodopropan-2-ol has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1,3-Tribromo-3-iodopropan-2-ol involves its interaction with molecular targets through its halogen atoms. The bromine and iodine atoms can form strong bonds with nucleophilic sites on biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3-Tribromo-3-chloropropan-2-ol: Similar in structure but with a chlorine atom instead of iodine.
1,1,3-Tribromo-3-fluoropropan-2-ol: Contains a fluorine atom instead of iodine.
1,1,3-Tribromo-3-bromopropan-2-ol: Contains an additional bromine atom instead of iodine.
Uniqueness
1,1,3-Tribromo-3-iodopropan-2-ol is unique due to the presence of both bromine and iodine atoms, which impart distinct chemical properties and reactivity. The combination of these halogens can lead to unique interactions and applications that are not possible with other similar compounds.
Propiedades
Número CAS |
62872-22-4 |
|---|---|
Fórmula molecular |
C3H4Br3IO |
Peso molecular |
422.68 g/mol |
Nombre IUPAC |
1,1,3-tribromo-3-iodopropan-2-ol |
InChI |
InChI=1S/C3H4Br3IO/c4-2(5)1(8)3(6)7/h1-3,8H |
Clave InChI |
XQPNXFRENMZWCH-UHFFFAOYSA-N |
SMILES canónico |
C(C(Br)Br)(C(Br)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


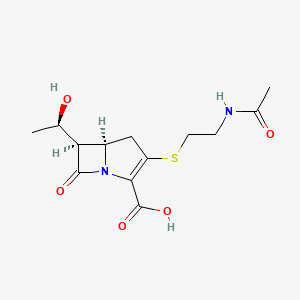
![6-{[(Furan-2-yl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14498614.png)
![[Amino(3-hydroxyphenyl)methyl]phosphonic acid](/img/structure/B14498616.png)

![3-[Ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14498627.png)
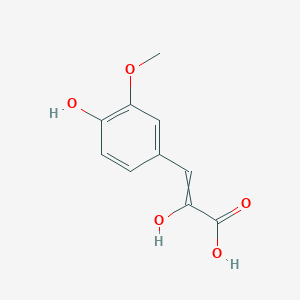
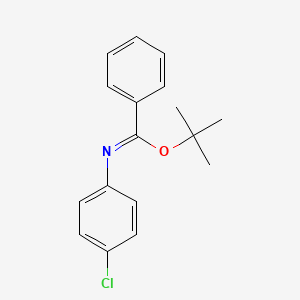



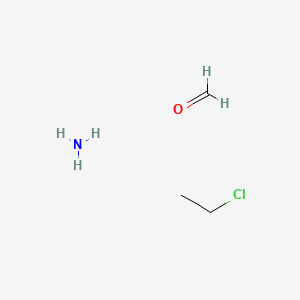
![(NE)-N-[(2E)-2-hydroxyimino-1,2-bis(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14498682.png)

